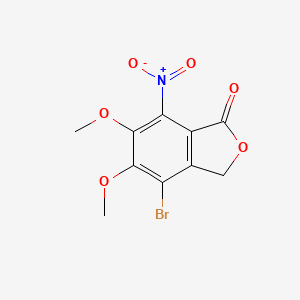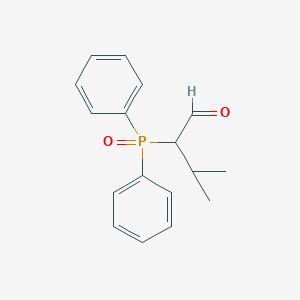
2-(Diphenylphosphoryl)-3-methylbutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylphosphoryl)-3-methylbutanal is an organic compound that features a diphenylphosphoryl group attached to a butanal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphoryl)-3-methylbutanal typically involves the reaction of diphenylphosphine oxide with an appropriate aldehyde under controlled conditions. One common method includes the use of Grignard reagents, where the diphenylphosphine oxide reacts with a Grignard reagent derived from the corresponding aldehyde .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Diphenylphosphoryl)-3-methylbutanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The diphenylphosphoryl group can participate in substitution reactions with nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Produces phosphine oxides.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Diphenylphosphoryl)-3-methylbutanal has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as flame retardants and plasticizers .
Wirkmechanismus
The mechanism of action of 2-(Diphenylphosphoryl)-3-methylbutanal involves its interaction with various molecular targets. The diphenylphosphoryl group can engage in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity .
Vergleich Mit ähnlichen Verbindungen
Diphenylphosphoryl azide: Known for its use in organic synthesis and peptide coupling reactions.
Diphenylphosphoryl acetic acid: Utilized in the synthesis of various organic compounds.
Diphenylphosphoryl ethylamine: Investigated for its potential biological activities
Uniqueness: 2-(Diphenylphosphoryl)-3-methylbutanal is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both the diphenylphosphoryl and aldehyde groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
85464-10-4 |
|---|---|
Molekularformel |
C17H19O2P |
Molekulargewicht |
286.30 g/mol |
IUPAC-Name |
2-diphenylphosphoryl-3-methylbutanal |
InChI |
InChI=1S/C17H19O2P/c1-14(2)17(13-18)20(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,17H,1-2H3 |
InChI-Schlüssel |
MERCNQRXNRJQHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C=O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12880764.png)
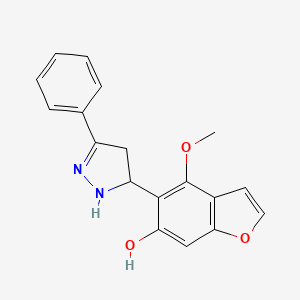
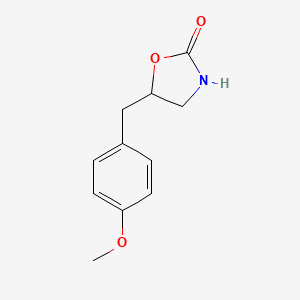

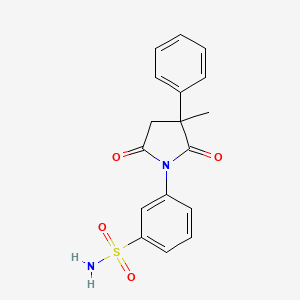
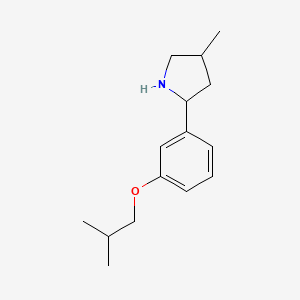
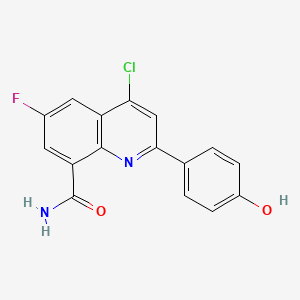

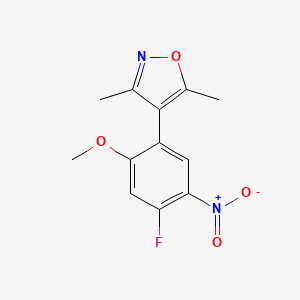

![2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12880828.png)

gold](/img/structure/B12880837.png)
